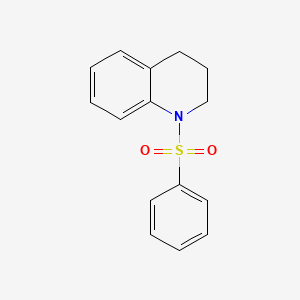

1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

Description

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is a synthetic derivative of the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry due to its versatility in drug design . This compound features a phenylsulfonyl group at the 1-position, which enhances its pharmacological profile by improving bioavailability and target engagement. Recent studies highlight its role as a retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist, demonstrating efficacy in autoimmune disease models such as rheumatoid arthritis and psoriasis . Preclinical data show superior oral bioavailability (48.1% in mice, 32.9% in rats) compared to the reference compound GSK2981278 (6.2% and 4.1%, respectively), making it a promising therapeutic candidate .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-19(18,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSUPBMZQAGMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280036 | |

| Record name | NSC15152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-99-1 | |

| Record name | NSC15152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC15152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the reaction of tetrahydroquinoline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Sulfonylation and Desulfonylation Reactions

The sulfonyl group serves as both a directing group and protecting moiety in synthetic transformations:

Key reaction :

-

Conditions :

| Substrate (RSOCl) | Product | Yield (%) | Diastereoselectivity (dr) | Source |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 3a | 96 | >20:1 | |

| 4-Biphenylsulfonyl chloride | 7d | 96 | N/A | |

| 2-Naphthylsulfonyl chloride | 7e | 95 | N/A |

Desulfonylation :

The phenylsulfonyl group can be removed under reductive conditions (e.g., Na/NH), regenerating the free amine for further functionalization.

Nucleophilic Substitution

The sulfonamide nitrogen participates in alkylation and arylation:

Example :

-

Conditions :

Notable application :

Synthesis of MCL-1 inhibitors via introduction of 4-chloro-3,5-dimethylphenoxy groups improved binding affinity by 73-fold .

Reductive Amination

The secondary amine undergoes reductive coupling with aldehydes:

Protocol :

Cyanoalkene Annulation

The compound participates in diastereoselective [4 + 2] cycloadditions:

Reaction :

Mechanism : Proceeds via aza-Michael addition followed by 1,6-conjugate addition .

Oxidation and Functionalization

The tetrahydroquinoline core undergoes oxidation to quinoline derivatives:

Example :

Acid/Base-Mediated Rearrangements

Domino reactions involving acid-catalyzed cyclizations:

Key process :

-

Acid (e.g., TFA) induces ring closure to form polycyclic architectures .

-

Base-mediated eliminations yield unsaturated derivatives.

Catalytic Hydrogenation

The saturated tetrahydroquinoline ring can undergo further reduction:

Conditions :

-

Catalyst: Pd/C or Raney Ni

-

Solvent: MeOH/EtOAc

-

Pressure: 1–3 atm H

Saponification of Ester Derivatives

Carboxylate esters are hydrolyzed to acids:

Example :

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives can inhibit MCL-1 (myeloid cell leukemia-1), a protein associated with cancer cell survival. The compound's structure allows it to effectively target the BH3-binding groove of MCL-1, making it a promising candidate for cancer therapies. A study highlighted that modifications to the sulfonyl group significantly enhance the inhibitory activity against MCL-1 by over 73-fold, indicating the importance of chemical structure in therapeutic efficacy .

Table 1: Inhibition of MCL-1 by Modified Tetrahydroquinoline Derivatives

| Compound Structure | Inhibition Factor | Notes |

|---|---|---|

| This compound | Baseline | Initial compound |

| 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl | >73-fold | Enhanced binding affinity |

Treatment of Autoimmune Diseases

RORγt Inhibition

The compound has been investigated for its ability to inhibit RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a critical role in Th17 cell regulation associated with autoimmune diseases such as rheumatoid arthritis and psoriasis. A derivative of this compound demonstrated improved bioavailability and therapeutic effects in mouse models for these conditions .

Case Study: Psoriasis Treatment

A recent study evaluated the efficacy of a specific derivative of this compound in treating psoriasis. The results showed significant improvement in symptoms at lower doses compared to existing treatments, suggesting its potential as a safer alternative .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step processes that can be optimized for industrial production. The compound serves as an intermediate in the synthesis of more complex organic molecules and materials with specific electronic properties .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Cyclization | Reaction of amine with aromatic aldehyde |

| Sulfonamide Formation | Reaction with benzenesulfonyl chloride |

Broader Implications in Research

The versatility of this compound extends beyond cancer and autoimmune diseases. Its potential applications include:

- Anti-inflammatory Properties : Investigated for reducing inflammation markers in various models.

- Antimicrobial Activity : Preliminary studies suggest possible efficacy against certain bacterial strains.

Mécanisme D'action

The mechanism of action of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Pharmacological Comparisons

Activité Biologique

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound exhibits various mechanisms that contribute to its biological activities:

- NF-κB Inhibition : Research indicates that derivatives of tetrahydroquinoline can inhibit LPS-induced NF-κB transcriptional activity. This inhibition is crucial for reducing inflammation and has implications for cancer therapy .

- RORγt Modulation : The compound acts as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator in autoimmune diseases. This modulation can lead to therapeutic effects in conditions like psoriasis and rheumatoid arthritis .

- Antioxidant Properties : Tetrahydroquinoline derivatives have shown antioxidant effects by scavenging free radicals and reducing oxidative stress, which is vital in preventing cellular damage and inflammation .

Biological Activities

The biological activities of this compound are summarized in the following table:

Case Studies

Several studies illustrate the therapeutic potential of this compound:

- Inflammation and Cancer : A study synthesized various derivatives and evaluated their effects on NF-κB activity and cytotoxicity against cancer cell lines such as MDA-MB-231 and PC-3. The most potent derivative exhibited IC50 values significantly lower than the reference compounds, indicating strong potential as an anti-cancer agent .

- Autoimmune Disorders : The development of (R)-D4, a derivative of this compound, showed enhanced bioavailability (F = 48.1% in mice) compared to earlier compounds. It effectively treated psoriasis in mouse models with no observed adverse effects after two weeks of administration .

- Oxidative Stress Reduction : Research demonstrated that tetrahydroquinoline derivatives could significantly lower intracellular ROS levels in high glucose-induced models, suggesting their potential use in managing diabetes-related oxidative stress .

Q & A

Q. What are the established synthetic routes for 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

The synthesis of sulfonylated tetrahydroquinolines typically involves electrophilic substitution or cyclization strategies. For example, bifunctional tetrahydroquinoline derivatives are synthesized via intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine under controlled heating (60–80°C), with epichlorohydrin acting as a key reagent . The phenylsulfonyl group can be introduced through sulfonylation of the tetrahydroquinoline core using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of tetrahydroquinoline to sulfonyl chloride) and reaction time (4–6 hours at 0–5°C to minimize side reactions) .

Q. How does the tetrahydroquinoline core structure contribute to its biological activity in pharmacological studies?

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its planar aromatic ring and nitrogen atom, enabling π-π stacking and hydrogen bonding with biological targets. Substituents like the phenylsulfonyl group enhance lipophilicity and metabolic stability, improving bioavailability. For instance, sulfonylated derivatives exhibit enhanced binding to enzymes such as topoisomerases or kinases, as demonstrated in analogs with IC₅₀ values < 1 µM in cytotoxicity assays .

Q. What spectroscopic techniques are critical for confirming the structure of sulfonylated tetrahydroquinolines?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., deshielding of aromatic protons adjacent to the sulfonyl group at δ 7.8–8.2 ppm) and confirm regioselectivity .

- IR Spectroscopy : Detection of S=O stretching vibrations at 1150–1350 cm⁻¹ .

- HRMS : For exact mass verification (e.g., [M+H]⁺ calculated for C₁₅H₁₅NO₂S: 281.0824) .

Advanced Research Questions

Q. How does the electronic nature of the phenylsulfonyl group influence regioselectivity in further functionalization reactions?

The sulfonyl group is a strong electron-withdrawing moiety, directing electrophilic attacks to meta/para positions on the phenyl ring. For example, nitration of 1-(phenylsulfonyl)-tetrahydroquinoline predominantly yields the para-nitro derivative (70–80% selectivity) due to deactivation of the ortho positions. Computational studies (DFT) support this trend, showing higher activation barriers for ortho substitution .

Q. What strategies resolve contradictions in reported reaction yields for similar tetrahydroquinoline derivatives?

Discrepancies often arise from variations in catalysts, solvent polarity, or purification methods. For example:

- Catalyst : Use of BF₃·Et₂O (yield: 65%) vs. AlCl₃ (yield: 45%) in Friedel-Crafts alkylation .

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote hydrolysis; non-polar solvents (toluene) favor cyclization . Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. What in vitro assays are used to evaluate the bioactivity of sulfonylated tetrahydroquinolines?

Common assays include:

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (IC₅₀ determination) .

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to reference drugs like doxorubicin .

- ROS Scavenging : DPPH or ABTS assays to assess antioxidant potential, relevant for neurodegenerative disease research .

Q. How can computational methods guide the design of 1-(phenylsulfonyl)-tetrahydroquinoline derivatives with improved target selectivity?

Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like β-amyloid or COX-2. For example, sulfonyl oxygen atoms form hydrogen bonds with Arg120 in COX-2, while the tetrahydroquinoline core occupies the hydrophobic pocket. QSAR models further optimize substituent effects on logP and pKa .

Methodological Considerations

Q. What purification techniques are optimal for isolating sulfonylated tetrahydroquinolines?

Q. How do steric effects from the phenylsulfonyl group impact catalytic hydrogenation of the quinoline ring?

The bulky sulfonyl group slows hydrogenation kinetics, requiring higher H₂ pressure (5–10 atm) and prolonged reaction times (24–48 hours). Pd/C (10% w/w) in ethanol achieves full saturation without desulfonylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.